GW4869

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

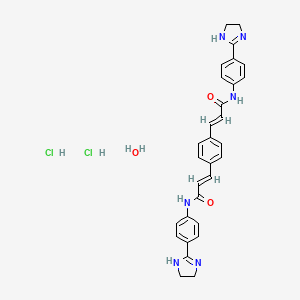

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O2.2ClH.H2O/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H;1H2/b15-5+,16-6+;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFSVQGRETYFBG-ZAKYHKHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of GW4869: A Technical Guide for Researchers

An in-depth exploration of the molecular action of GW4869, a potent inhibitor of exosome biogenesis and a critical tool in cell biology research.

Executive Summary

This compound is a widely utilized pharmacological agent in cell biology and drug development, primarily known for its role as a potent, noncompetitive, and selective inhibitor of neutral sphingomyelinase (nSMase). Its mechanism of action is centered on the disruption of the sphingolipid metabolic pathway, specifically the enzymatic conversion of sphingomyelin to ceramide. This inhibition has profound downstream effects, most notably the impairment of exosome biogenesis and release, making this compound an invaluable tool for studying the physiological and pathological roles of these extracellular vesicles. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Inhibition of Neutral Sphingomyelinase

This compound exerts its biological effects primarily through the direct inhibition of neutral sphingomyelinase (nSMase), with a reported IC50 of 1 μM.[1][2][3] This inhibition is noncompetitive, meaning this compound binds to a site on the enzyme distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic activity. The primary isoform targeted by this compound is nSMase2.

The central consequence of nSMase inhibition by this compound is the reduced hydrolysis of sphingomyelin, a major component of cellular membranes, into ceramide and phosphocholine. Ceramide is a critical lipid second messenger involved in a myriad of cellular processes, including the regulation of membrane structure, cell signaling, apoptosis, and, crucially, the biogenesis of exosomes.

By decreasing intracellular ceramide levels, this compound disrupts the formation of ceramide-rich microdomains within the late endosome, a key step in the inward budding of the endosomal membrane to form intraluminal vesicles (ILVs). These ILVs, upon fusion of the multivesicular body (MVB) with the plasma membrane, are released into the extracellular space as exosomes. Consequently, treatment with this compound leads to a significant reduction in the secretion of exosomes from a variety of cell types.

This compound exhibits high selectivity for neutral sphingomyelinase over acid sphingomyelinase (aSMase), with no significant inhibition of aSMase observed at concentrations up to 150 μM. This selectivity is a key advantage for researchers seeking to specifically interrogate the nSMase-dependent pathways of exosome formation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the activity and usage of this compound.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Enzyme/Process | Reference(s) |

| IC50 | 1 μM | Neutral Sphingomyelinase (nSMase) | |

| Selectivity | No inhibition up to 150 μM | Acid Sphingomyelinase (aSMase) |

Table 2: Effective Concentrations in In Vitro Studies

| Cell Line | Concentration | Effect | Reference(s) |

| MCF-7 | 10-20 μM | Inhibition of TNF-induced sphingomyelin hydrolysis and cell death | |

| RAW264.7 | 10-20 μM | Impaired release of exosomes and pro-inflammatory cytokines | |

| GT1-7 | 4 μM | Decrease in ceramide levels and exosome release | |

| PCa Cells | 20 μM | Decreased cell viability under normoxic and hypoxic conditions | |

| PC-3 | 20 μM | Inhibition of EV biogenesis and intercellular exchange |

Table 3: Administration Protocols in In Vivo Studies

| Animal Model | Dosage | Administration Route | Effect | Reference(s) | |---|---|---|---| | C57BL/6 Mice (Sepsis Model) | 2.5 µg/g | Intraperitoneal (i.p.) | Reduced serum exosomes and pro-inflammatory cytokines | | | C57BL/6J Mice (rmTBI Model) | 1.25 mg/kg | Intraperitoneal (i.p.) | Alleviation of cognitive impairment | | | 5XFAD Mice (Alzheimer's Model) | 0.3 mg/mL (200 µL) | Intraperitoneal (i.p.) | Reduced amyloid plaque formation | | | C57BL/6 Mice | Not specified | Systemic | Decreased brain ceramide content | |

Detailed Experimental Protocols

In Vitro Inhibition of Exosome Release

This protocol is a generalized procedure based on methodologies reported for various cell lines.

-

Preparation of this compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution, typically ranging from 1 mM to 10 mM. For a 5 mM stock, dissolve the appropriate amount of this compound in DMSO; sonication may be required to aid dissolution, though the solution might remain a suspension. Store the stock solution at -20°C or -80°C.

-

Cell Culture and Treatment:

-

Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

-

The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 5-20 µM). A vehicle control (DMSO equivalent to the highest concentration of this compound used) should be run in parallel.

-

For some applications, a pre-incubation period of 30 minutes to 2 hours with this compound before the addition of other stimuli (e.g., TNF-α, LPS) is recommended.

-

-

Incubation: Incubate the cells for a period ranging from 24 to 72 hours, depending on the experimental endpoint.

-

Collection and Analysis:

-

Following incubation, collect the conditioned media for exosome isolation and quantification.

-

Cells can be harvested for analysis of intracellular ceramide levels, protein expression, or other relevant markers.

-

Exosomes are typically isolated from the conditioned media by ultracentrifugation or commercially available precipitation kits.

-

Quantification of exosomes can be performed using methods such as nanoparticle tracking analysis (NTA), western blotting for exosomal markers (e.g., CD63, CD9, ALIX), or acetylcholinesterase activity assays.

-

In Vivo Administration for Inhibition of Exosome Biogenesis

This protocol provides a general guideline for in vivo studies in mice.

-

Preparation of this compound for Injection:

-

Dilute the this compound stock solution (in DMSO) with a sterile vehicle such as phosphate-buffered saline (PBS) or 0.9% NaCl to the desired final concentration for injection. The final DMSO concentration should be kept low to minimize toxicity.

-

-

Animal Dosing:

-

Administer this compound via intraperitoneal (i.p.) injection.

-

Dosages can vary depending on the animal model and study design, with reported doses ranging from 1.25 mg/kg to 2.5 µg/g.

-

The frequency of administration can range from a single dose to repeated injections every other day.

-

-

Sample Collection and Analysis:

-

At the desired time point post-injection, collect blood and/or tissues for analysis.

-

Isolate exosomes from serum or plasma using appropriate methods.

-

Analyze tissues for changes in ceramide and sphingomyelin content, as well as other relevant biomarkers.

-

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting exosome biogenesis.

Experimental Workflow for In Vitro Exosome Inhibition

Caption: A generalized workflow for studying the effects of this compound in vitro.

Logical Relationship of this compound's Effects

Caption: The logical cascade of this compound's molecular and cellular effects.

References

The Core Mechanism of GW4869 in Inhibiting Exosome Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular vesicles (EVs), particularly exosomes, have emerged as critical mediators of intercellular communication in both physiological and pathological states. Their role in processes ranging from immune regulation to cancer progression has made them a focal point for therapeutic and diagnostic development. Understanding and manipulating exosome biogenesis and secretion are paramount for these advancements. GW4869 is a cornerstone pharmacological tool used to investigate the function of exosomes. This technical guide provides an in-depth exploration of the mechanism by which this compound inhibits exosome secretion, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is a specific, noncompetitive inhibitor of neutral sphingomyelinase (nSMase), with a particular affinity for neutral sphingomyelinase 2 (nSMase2), the enzyme encoded by the SMPD3 gene.[1][2][3] Its inhibitory action is central to the ESCRT-independent pathway of exosome biogenesis.

The nSMase2-Ceramide Pathway

The primary mechanism by which this compound prevents exosome secretion involves the disruption of ceramide metabolism within the endosomal system.[4]

-

Enzyme Inhibition : this compound directly inhibits the enzymatic activity of nSMase2.[2]

-

Substrate Accumulation : nSMase2 is responsible for the hydrolysis of sphingomyelin, a major lipid component of endosomal membranes, into phosphocholine and the bioactive lipid, ceramide. Inhibition by this compound prevents this conversion.

-

Ceramide Depletion : The direct consequence of nSMase2 inhibition is a significant reduction in the localized production of ceramide at the endosomal limiting membrane.

-

Impaired ILV Formation : Ceramide, with its unique cone-shaped geometry, plays a critical biophysical role in inducing negative membrane curvature. This property facilitates the inward budding of the endosomal membrane to form intraluminal vesicles (ILVs). By depleting ceramide, this compound stalls this critical step, preventing the formation of ILVs that are destined to become exosomes.

-

Reduced Exosome Release : Multivesicular bodies (MVBs) that are deficient in ILVs cannot release exosomes upon fusion with the plasma membrane. Therefore, the net effect of this compound is a marked decrease in the quantity of secreted exosomes.

Modulation of MVB Acidification

Recent evidence suggests a complementary mechanism involving the regulation of endosomal pH.

-

V-ATPase Assembly : Inhibition of nSMase2 activity by this compound has been shown to promote the assembly and activation of the vacuolar H+-ATPase (V-ATPase) complex on the MVB membrane.

-

MVB Acidification : An active V-ATPase complex pumps protons into the MVB lumen, leading to its acidification.

-

Inhibition of Secretion : This increased acidification shifts the fate of the MVB away from fusion with the plasma membrane and towards the lysosomal degradation pathway. Consequently, the secretion of its intraluminal contents as exosomes is reduced. Conversely, stimulating nSMase2 activity decreases acidification and enhances exosome secretion.

It is important to note that the efficacy of this compound can be cell-type dependent, and in some cases, it may not completely abolish EV secretion or can lead to an increase in the shedding of other EV subtypes, such as microvesicles, from the plasma membrane.

Quantitative Data Summary

The effective concentration of this compound varies significantly between in vitro and in vivo applications and across different cell and model systems.

Table 1: Effective Concentrations of this compound (in vitro)

| Cell Type | Concentration Range | Observed Effect | Reference(s) |

| Various | IC50: 1 µM | Inhibition of nSMase activity in cell-free assays. | |

| HeLa | 5-20 µM | Reduction in secretion of exosomal markers (Alix, CD63). | |

| GT1-7 (neuronal) | 4 µM | Decreased exosome release without cellular toxicity. | |

| Primary Neurons/Astrocytes | 10-40 µM | Reduced exosome secretion with no loss of viability. | |

| RAW264.7 (macrophage) | 10-20 µM | Impaired release of exosomes and pro-inflammatory cytokines. | |

| PC9 (lung cancer) | 10 µM | Overcame drug resistance mediated by exosomes. | |

| HCC827, PC9 (lung cancer) | 1 nM | Decreased expression of extracellular HSP90α. | |

| OPM2 (multiple myeloma) | 40 µM | Inhibition of cell proliferation. | |

| SCLC cell lines | IC50 values determined | Cytotoxic effects and inhibition of exosome production. |

Table 2: Effective Dosages of this compound (in vivo)

| Animal Model | Dosage | Administration Route | Observed Effect | Reference(s) |

| Mice (Alzheimer's) | 1.25 mg/kg/day | Intraperitoneal (i.p.) | Reduced serum exosomes, brain ceramide, and Aβ plaque load. | |

| Mice (Sepsis) | 2.5 µg/g (2.5 mg/kg) | Intraperitoneal (i.p.) | Attenuated production of exosomes and pro-inflammatory cytokines. | |

| Mice (TBI) | 1.25 mg/kg | Intraperitoneal (i.p.) | Used to inhibit exosome secretion post-injury. | |

| Mice (Prostate Cancer) | 10 µM (s.c. with cells) | Subcutaneous (s.c.) | Reduced CD8+ T cell exhaustion and inhibited tumor growth. |

Experimental Protocols

Precise and reproducible protocols are essential for studying the effects of this compound.

Preparation and Application of this compound

This compound has poor aqueous solubility and requires careful preparation.

-

Stock Solution : Prepare a stock solution of 1.5-2.5 mg/mL in 100% dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

-

Working Solution (In Vitro) :

-

Immediately before use, thaw a stock aliquot.

-

Some protocols recommend a solubilization step by adding 5% methane sulfonic acid (MSA) and warming to 37°C until the solution is clear.

-

Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

-

Cell Treatment : Pre-treat cells with the this compound-containing medium for a period of 1-2 hours before applying experimental stimuli, or co-incubate for the duration of the experiment (e.g., 24-48 hours) during which exosomes are collected.

Verification of Exosome Secretion Inhibition

Multiple complementary methods should be employed to confirm the inhibitory effect of this compound.

-

Experimental Setup :

-

Plate cells to achieve ~70-80% confluency.

-

Wash cells with PBS and switch to serum-free or exosome-depleted serum medium.

-

Treat one group of cells with this compound at the desired concentration and a control group with a corresponding volume of vehicle (e.g., DMSO).

-

Incubate for 24-48 hours.

-

Collect the conditioned medium for exosome isolation and lyse the cells for cellular protein/lipid analysis.

-

-

Method 1: Western Blot Analysis :

-

Isolate EVs from the collected conditioned medium using differential ultracentrifugation or size-exclusion chromatography.

-

Resuspend the EV pellet in RIPA buffer and quantify the total protein concentration.

-

Prepare cell lysates from the corresponding cell monolayers and quantify protein concentration.

-

Load equal protein amounts of EV lysates and cell lysates onto an SDS-PAGE gel.

-

Perform Western blotting and probe for common exosomal markers (e.g., Alix, CD63, CD81, TSG101) and a cellular loading control (e.g., GAPDH, Calnexin).

-

Expected Outcome : A significant decrease in exosomal markers in the EV fraction from this compound-treated cells compared to the control, often accompanied by an intracellular accumulation of these markers in the cell lysate fraction.

-

-

Method 2: Nanoparticle Tracking Analysis (NTA) :

-

Following EV isolation, dilute the sample appropriately in PBS.

-

Analyze the sample using an NTA instrument (e.g., NanoSight) to determine the particle concentration and size distribution.

-

Expected Outcome : A significant reduction in the total number of particles/mL in the typical exosome size range (50-150 nm) for the this compound-treated group compared to the control.

-

-

Method 3: Ceramide Level Quantification (GC-MS) :

-

Perform lipid extraction from the cell pellets of control and this compound-treated cells.

-

Analyze the levels of various ceramide species using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Outcome : A measurable reduction in major ceramide species in cells treated with this compound, confirming the on-target effect of the inhibitor.

-

-

Method 4: Genetic Knockdown Control :

-

To confirm that the observed effects are due to nSMase2 inhibition and not off-target effects, transfect cells with siRNA targeting SMPD3.

-

Use a non-targeting scramble siRNA as a control.

-

After 48-72 hours, collect conditioned medium and perform verification assays as described above.

-

Expected Outcome : The phenotype of SMPD3 knockdown (reduced exosome markers in the EV fraction) should mirror the effect of this compound treatment.

-

Conclusion

This compound remains an indispensable tool for probing the functional roles of exosomes in complex biological systems. Its primary mechanism of action is the noncompetitive inhibition of nSMase2, which depletes the local ceramide pool required for the inward budding of intraluminal vesicles, a key step in exosome biogenesis. Further research indicates it may also shift MVB fate by promoting lumen acidification. For researchers, scientists, and drug development professionals, a thorough understanding of its mechanism, effective concentrations, and the rigorous protocols required to validate its effects are crucial for generating robust and reliable data in the rapidly advancing field of extracellular vesicle research.

References

foundational research on GW4869 and exosome biology

An In-depth Technical Guide to GW4869 and its Role in Exosome Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular vesicles (EVs), particularly exosomes, have emerged as critical mediators of intercellular communication in both physiological and pathological states. These nanoscale vesicles, originating from the endosomal compartment, transport a diverse cargo of proteins, lipids, and nucleic acids, influencing the function of recipient cells. The biogenesis of exosomes is a complex process involving the inward budding of the late endosomal membrane to form intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). The fusion of these MVBs with the plasma membrane releases the ILVs into the extracellular space as exosomes[1]. Understanding and manipulating exosome formation and release is a key area of research. This compound has become an indispensable pharmacological tool in this field, widely used for its ability to inhibit exosome biogenesis and release[2][3][4]. This guide provides a comprehensive overview of the foundational research on this compound, its mechanism of action, experimental applications, and its impact on exosome biology.

This compound: Mechanism of Action

This compound is a specific, noncompetitive inhibitor of neutral sphingomyelinase 2 (nSMase2)[2]. It exhibits high selectivity for nSMase over acid sphingomyelinase (aSMase). The primary role of nSMase2 in exosome biology is central to the ESCRT-independent pathway of exosome formation.

The enzyme nSMase2 catalyzes the hydrolysis of sphingomyelin, a lipid component of endosomal membranes, into ceramide and phosphorylcholine. The generation of ceramide is a critical step; its unique conical shape is thought to induce spontaneous negative curvature in the lipid bilayer, promoting the inward budding of the endosomal membrane to form ILVs. By inhibiting nSMase2, this compound prevents the accumulation of ceramide at the endosomal membrane. This disruption blocks the formation of ILVs and, consequently, the subsequent release of exosomes when the MVB fuses with the cell membrane. This mechanism has been validated across numerous studies, which show that treatment with this compound leads to a significant reduction in ceramide levels and a corresponding decrease in secreted exosomes.

References

- 1. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Blockade of Exosome Generation with this compound Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GW4869 on Multivesicular Body Formation and Intraluminal Vesicle Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW4869 is a widely utilized pharmacological inhibitor in cell biology and exosome research. This technical guide provides an in-depth analysis of this compound's effects on the biogenesis of multivesicular bodies (MVBs) and the formation of intraluminal vesicles (ILVs), the precursors to exosomes. By elucidating its mechanism of action, summarizing quantitative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers investigating the endosomal-lysosomal pathway and exosome secretion.

Introduction to this compound

This compound is a cell-permeable and non-competitive inhibitor of neutral sphingomyelinase (nSMase), with a notable selectivity for nSMase2.[1][2] The IC50 for nSMase inhibition is approximately 1 µM.[1] Its primary mechanism of action involves the prevention of the enzymatic conversion of sphingomyelin to ceramide.[3] This inhibition has profound effects on cellular lipid signaling and membrane dynamics, most notably interfering with the inward budding of the endosomal membrane required for the formation of ILVs within MVBs.[3] Consequently, this compound is extensively used as a tool to inhibit the biogenesis and release of exosomes.

Mechanism of Action: The Ceramide-Dependent Pathway of ILV Formation

The formation of ILVs within MVBs is a critical step in the generation of exosomes. This process can occur through both ESCRT (Endosomal Sorting Complexes Required for Transport)-dependent and -independent pathways. This compound specifically targets an ESCRT-independent pathway that relies on the activity of nSMase2.

nSMase2 is responsible for the hydrolysis of sphingomyelin, a major component of the inner leaflet of the late endosomal membrane, into ceramide and phosphocholine. The accumulation of ceramide, with its unique conical shape, is thought to induce spontaneous negative curvature in the membrane, promoting the inward budding of the endosomal membrane to form ILVs. By inhibiting nSMase2, this compound reduces the localized concentration of ceramide, thereby impeding the formation of ILVs and the subsequent release of exosomes upon the fusion of the MVB with the plasma membrane.

Quantitative Effects of this compound on MVBs, ILVs, and Exosome Secretion

While the primary literature extensively documents the inhibitory effect of this compound on exosome release, direct quantitative morphometric analyses of the changes in MVB and ILV numbers per cell are not commonly reported in standardized tables. The majority of quantitative data focuses on the downstream consequence of reduced exosome secretion.

Effects on Exosome Secretion

The following tables summarize the quantitative data on the inhibition of exosome secretion by this compound across various experimental models.

Table 1: In Vitro Dose-Dependent Inhibition of Exosome Secretion by this compound

| Cell Line | This compound Concentration | Incubation Time | Method of Quantification | % Inhibition of Exosome Secretion | Reference |

| RAW264.7 Macrophages | 10 µM | 2 hours (pre-treatment) | Acetylcholinesterase (AChE) activity | 22% | |

| RAW264.7 Macrophages | 20 µM | 2 hours (pre-treatment) | Acetylcholinesterase (AChE) activity | >22% (enhanced attenuation) | |

| PC-3 Prostate Cancer | 10 µM | 48 hours | Flow Cytometry | 57% | |

| RM-1 Prostate Cancer | 10 µM | 48 hours | Flow Cytometry | 54% | |

| HCT-15 Colon Cancer | 10 µM | 24 hours | Nano-flow cytometry | Significant decrease in EV concentration |

Table 2: In Vivo Inhibition of Exosome Secretion by this compound

| Animal Model | This compound Dosage | Administration Route | Time Point | Method of Quantification | % Inhibition of Exosome Secretion | Reference |

| C57BL/6 Mice | 2.5 µg/g | Intraperitoneal (i.p.) | 12 hours post-LPS | Serum AChE activity | 37% (basal), significant inhibition of LPS-induced increase | |

| C57BL/6 Mice (CLP model) | 2.5 µg/g | Intraperitoneal (i.p.) | - | Serum AChE activity | 33% (sham), significant inhibition of CLP-induced increase | |

| Male Athymic Nude Mice | - | - | - | Tumor weight | 65% reduction in tumor weight |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Exosome-Depleted Media: For experiments analyzing secreted exosomes, it is crucial to use media supplemented with exosome-depleted fetal bovine serum (FBS) to avoid contamination with bovine exosomes.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Treatment: Dilute the this compound stock solution in culture media to the desired final concentration (e.g., 5-20 µM). Add the this compound-containing media to the cells and incubate for the desired period (e.g., 24-48 hours). A vehicle control (DMSO) should be run in parallel.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of Exosome Generation with this compound Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of GW4869: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW4869, a potent and specific cell-permeable inhibitor of neutral sphingomyelinase (nSMase), has emerged as an indispensable tool in the study of sphingolipid metabolism and extracellular vesicle (EV) biology. Its discovery marked a significant milestone in the ability to pharmacologically dissect the roles of nSMase, particularly nSMase2, in a myriad of cellular processes, from stress responses and inflammation to the biogenesis of exosomes. This technical guide provides an in-depth exploration of the discovery, history, and core functionalities of this compound, tailored for the scientific community.

Discovery and History

This compound was first identified through a high-throughput screen for inhibitors of neutral, magnesium-dependent sphingomyelinase. The seminal work published in 2002 detailed its characterization as a noncompetitive inhibitor of nSMase.[1] This discovery provided researchers with a much-needed pharmacological tool to investigate the downstream effects of nSMase activation, which were until then primarily studied through genetic manipulation.

Initially, the focus of this compound research was on its ability to protect cells from TNF-α-induced apoptosis, demonstrating the critical role of the nSMase/ceramide pathway in programmed cell death.[1] However, the landscape of this compound research expanded dramatically with the discovery of its profound impact on the biogenesis of exosomes. It was found that by inhibiting nSMase2, this compound effectively blocks the formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), a crucial step in the exosome secretion pathway.[2] This has positioned this compound as a cornerstone reagent in the burgeoning field of EV research, enabling the study of exosome function in both physiological and pathological contexts.

Mechanism of Action

This compound exerts its inhibitory effect on neutral sphingomyelinase, with a notable selectivity for nSMase2 over acid sphingomyelinase (aSMase).[1][3] The inhibition is noncompetitive, meaning this compound does not directly compete with the substrate (sphingomyelin) for the enzyme's active site.

The primary molecular consequence of nSMase inhibition by this compound is the prevention of sphingomyelin hydrolysis into ceramide and phosphocholine. Ceramide is a critical lipid second messenger involved in various signaling cascades and is essential for the inward budding of the endosomal membrane to form ILVs, the precursors to exosomes. By reducing ceramide production at the endosomal membrane, this compound disrupts this process, leading to a significant reduction in the secretion of exosomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Enzyme Source | Reference |

| IC50 (nSMase) | 1 µM | Rat Brain | |

| Inhibition of aSMase | No inhibition up to 150 µM | Human cloned aSMase |

Table 2: Cellular Effects of this compound

| Cell Line | Concentration | Effect | Reference |

| MCF7 | 10 µM | Partial inhibition of TNF-induced sphingomyelin hydrolysis | |

| MCF7 | 20 µM | Complete protection from TNF-induced loss of sphingomyelin | |

| RAW264.7 Macrophages | 10 µM | ~22% reduction in exosome release | |

| RAW264.7 Macrophages | 20 µM | Enhanced reduction in exosome release | |

| GT1-7 Neuronal Cells | 4 µM | Decreased exosome release and reduced cellular PrPSc | |

| HeLa Cells | Not specified | Reduced secretion of exosomal markers (Alix, CD63, Syntenin, CD81) |

Table 3: In Vivo Effects of this compound

| Animal Model | Dosage | Effect | Reference |

| Apoe-/- Mice | Not specified | Reduced atherosclerotic lesion area by 49% | |

| Mice | Not specified | Rapid nuclear translocation of Nrf2 in RAW264.7 cells |

Key Experimental Protocols

TNF-α-Induced Cell Death Assay in MCF7 Cells

This protocol is adapted from studies investigating the protective effects of this compound against TNF-α-induced apoptosis.

Materials:

-

MCF7 human breast cancer cells

-

DMEM supplemented with 5% fetal calf serum (FCS)

-

Recombinant human TNF-α

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Seed MCF7 cells in 96-well plates at a suitable density and allow them to adhere for 24 hours in DMEM with 5% FCS.

-

Pre-treat the cells with desired concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle (DMSO) for 30 minutes.

-

Induce apoptosis by adding TNF-α to the media at a final concentration of 10-100 ng/ml.

-

Incubate the cells for 24-72 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 555 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Exosome Isolation and Quantification

This protocol outlines a general workflow for isolating and quantifying exosomes from cell culture supernatants, a common application for this compound.

Materials:

-

Conditioned cell culture medium (from cells treated with or without this compound)

-

Phosphate-buffered saline (PBS)

-

0.22 µm filter

-

Ultracentrifuge and appropriate tubes

Procedure:

-

Cell Culture and Treatment: Culture cells to ~80% confluency. For the last 48-72 hours, replace the medium with exosome-depleted medium (prepared by ultracentrifuging complete medium at 100,000 x g overnight). Treat cells with this compound or vehicle control for the desired time.

-

Collection of Conditioned Medium: Collect the conditioned medium and proceed with differential centrifugation to remove cells and debris.

-

Centrifuge at 300 x g for 10 minutes to pellet cells.

-

Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes to remove dead cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes to remove larger vesicles and debris.

-

-

Exosome Pelleting: Filter the resulting supernatant through a 0.22 µm filter. Pellet the exosomes by ultracentrifugation at 100,000 - 120,000 x g for 70-90 minutes.

-

Washing: Carefully discard the supernatant and resuspend the exosome pellet in a large volume of PBS. Repeat the ultracentrifugation step to wash the exosomes.

-

Final Resuspension: Discard the supernatant and resuspend the final exosome pellet in a small volume of PBS for downstream analysis.

-

Quantification:

-

Nanoparticle Tracking Analysis (NTA): Determine the size distribution and concentration of the isolated vesicles.

-

Western Blotting: Analyze the presence of exosomal marker proteins (e.g., CD63, CD9, Alix, TSG101).

-

Acetylcholinesterase (AChE) Activity Assay: Quantify exosomes based on the enzymatic activity of surface-bound AChE.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its effects on exosome biogenesis.

Caption: Mechanism of action of this compound in inhibiting exosome secretion.

Caption: Workflow for studying the effect of this compound on exosome production.

Conclusion

This compound has proven to be a robust and specific inhibitor of neutral sphingomyelinase, profoundly impacting our understanding of sphingolipid signaling and exosome biology. Its ability to modulate ceramide production and, consequently, exosome secretion has made it an invaluable tool for researchers across various disciplines. This guide provides a comprehensive overview of its discovery, mechanism, and practical application, serving as a valuable resource for scientists aiming to leverage this potent inhibitor in their research endeavors. As the fields of sphingolipidomics and extracellular vesicle research continue to evolve, the utility and importance of this compound are set to expand even further.

References

- 1. Inhibition of tumor necrosis factor-induced cell death in MCF7 by a novel inhibitor of neutral sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GW4869 on Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GW4869 on sphingolipid metabolism. This compound is a widely utilized pharmacological tool, primarily known as a noncompetitive inhibitor of neutral sphingomyelinase (nSMase), which plays a crucial role in the hydrolysis of sphingomyelin to ceramide. This guide will delve into the core mechanism of this compound, its quantitative impact on key sphingolipid metabolites, detailed experimental protocols for its use, and a visualization of the affected signaling pathways.

Core Mechanism of Action

This compound acts as a specific, cell-permeable, and noncompetitive inhibitor of neutral sphingomyelinase (nSMase), particularly nSMase2.[1] The established IC50 for this compound is approximately 1 µM.[2] By inhibiting nSMase, this compound blocks the enzymatic conversion of sphingomyelin into ceramide and phosphocholine. This inhibition has a direct impact on the cellular levels of ceramide, a critical bioactive lipid involved in a myriad of cellular processes including apoptosis, cell cycle arrest, and inflammation.[3][4]

Furthermore, the generation of ceramide at the endosomal membrane is a key step in the biogenesis of exosomes, which are small extracellular vesicles involved in intercellular communication. By preventing the formation of ceramide-rich domains, this compound effectively inhibits the inward budding of multivesicular bodies (MVBs) and the subsequent release of exosomes.[5] This has made this compound an invaluable tool for studying the roles of exosomes in various physiological and pathological conditions.

Data Presentation: Quantitative Impact on Sphingolipid Levels

The primary and most consistently reported effect of this compound is a significant reduction in intracellular ceramide levels. While comprehensive quantitative data across all sphingolipid species in a single study is often limited, this section compiles and structures available data to provide a clearer picture of the metabolic shifts induced by this compound.

| Sphingolipid | Cell/Tissue Type | This compound Concentration/Dose | Duration of Treatment | Observed Change | Reference |

| Ceramide | HeLa cells | 10 µM | Overnight | Significant decrease in intracellular levels | |

| GT1-7 cells | 4 µM | Not specified | Reduction in several ceramide species | ||

| Human Dermal Fibroblasts | Not specified | Not specified | Lowered levels (inferred from inhibition of downstream events) | ||

| Sphingomyelin | Not specified | Not specified | Not specified | Increase (inferred from nSMase inhibition) | |

| Sphingosine | Not specified | Not specified | Not specified | Variable/Not consistently reported | |

| Sphingosine-1-Phosphate (S1P) | Not specified | Not specified | Not specified | Variable/Not consistently reported |

Note: The table above represents a summary of findings. Direct quantitative comparisons across different studies are challenging due to variations in experimental conditions, cell types, and analytical methods.

Experimental Protocols

In Vitro Treatment with this compound

This protocol outlines a general procedure for treating cultured cells with this compound to study its effects on sphingolipid metabolism and exosome production.

Materials:

-

This compound (stock solution typically in DMSO)

-

Cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., HeLa, PC9, RAW264.7)

-

Phosphate-buffered saline (PBS)

-

Reagents for cell lysis and protein quantification

Procedure:

-

Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow to a suitable confluency (typically 70-80%).

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Common working concentrations range from 1 µM to 20 µM. A vehicle control (e.g., DMSO diluted to the same final concentration as in the this compound-treated samples) must be included.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period. Treatment durations can range from a few hours to 24 hours or longer, depending on the experimental endpoint.

-

Harvesting:

-

For Sphingolipid Analysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using an appropriate buffer for lipid extraction. Proceed with the sphingolipid extraction protocol (see section 3.3).

-

For Exosome Analysis: Collect the conditioned medium and proceed with exosome isolation protocols (e.g., ultracentrifugation, size-exclusion chromatography, or commercial kits).

-

In Vivo Administration of this compound

This protocol provides a general guideline for the intraperitoneal administration of this compound in a murine model.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, PBS)

-

Syringes and needles appropriate for intraperitoneal injection in mice

Procedure:

-

Preparation of Dosing Solution: Prepare the this compound solution for injection. A common dosage is 2.5 µg/g of body weight, administered intraperitoneally. The final injection volume should be appropriate for the size of the animal (e.g., 100 µL).

-

Administration: Inject the prepared this compound solution or vehicle control intraperitoneally into the mice.

-

Treatment Schedule: The frequency and duration of administration will depend on the study design. For acute effects, a single injection may be sufficient. For chronic studies, repeated injections may be necessary.

-

Tissue Collection: At the end of the treatment period, euthanize the animals according to approved ethical protocols. Collect tissues of interest (e.g., liver, brain, plasma) and immediately snap-freeze them in liquid nitrogen or proceed with tissue processing for lipid extraction.

Sphingolipid Extraction and Quantification by LC-MS/MS

This protocol describes a general method for the extraction and quantitative analysis of sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Internal standards for various sphingolipid classes

-

Solvents for extraction (e.g., methanol, chloroform, water)

-

LC-MS/MS system with a suitable column (e.g., C18 reverse-phase)

Procedure:

-

Sample Homogenization: Homogenize cell pellets or tissue samples in an appropriate buffer.

-

Addition of Internal Standards: Spike the homogenates with a known amount of internal standards for each class of sphingolipid to be quantified.

-

Lipid Extraction: Perform a biphasic lipid extraction, for example, using the Bligh-Dyer method (chloroform:methanol:water).

-

Phase Separation: Centrifuge the samples to separate the aqueous and organic phases. The lower organic phase contains the lipids.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the different sphingolipid species using a suitable chromatographic gradient.

-

Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion to a specific product ion (e.g., m/z 264 for many ceramides) is monitored.

-

-

Data Analysis: Quantify the amount of each sphingolipid species by comparing the peak area of the analyte to the peak area of the corresponding internal standard.

Visualization of Affected Signaling Pathways

This compound's impact on sphingolipid metabolism reverberates through several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

Sphingolipid Metabolism Pathway

Caption: The core impact of this compound on the sphingolipid metabolic pathway.

Ceramide-Dependent Signaling and Exosome Biogenesis

Caption: this compound's inhibition of ceramide-mediated signaling and exosome formation.

Experimental Workflow for Studying this compound Effects

Caption: A typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a potent and specific inhibitor of neutral sphingomyelinase, making it an indispensable tool for elucidating the complex roles of ceramide and exosomes in cellular signaling. Its primary effect is the reduction of ceramide levels, which in turn modulates a variety of downstream pathways and inhibits exosome biogenesis. The provided protocols offer a foundation for researchers to design and execute experiments to further explore the multifaceted impact of this compound on sphingolipid metabolism and its broader biological consequences. The continued use of this inhibitor, coupled with advanced analytical techniques such as mass spectrometry, will undoubtedly lead to new insights into the intricate world of sphingolipid biology and its relevance to human health and disease.

References

- 1. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide-Rich Microdomains Facilitate Nuclear Envelope Budding For Non-conventional Exosome Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of GW4869

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW4869 is a widely utilized pharmacological tool in preclinical research, primarily recognized for its role as a specific, non-competitive inhibitor of neutral sphingomyelinase (nSMase). This inhibition disrupts the ceramide-dependent pathway of exosome biogenesis, making this compound an invaluable agent for studying the physiological and pathological roles of exosomes. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics. It summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the effective design and interpretation of studies involving this compound. While substantial information exists regarding its pharmacodynamic effects, detailed pharmacokinetic parameters remain largely uncharacterized in publicly available literature.

Introduction

This compound is a cell-permeable small molecule that has become a cornerstone in the study of extracellular vesicles, particularly exosomes. Its primary mechanism of action is the inhibition of neutral sphingomyelinase 2 (nSMase2), a key enzyme in the sphingolipid metabolic pathway that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine.[1][2] The generation of ceramide is a critical step in the inward budding of multivesicular bodies (MVBs), which leads to the formation of intraluminal vesicles (ILVs) that are subsequently released as exosomes upon fusion of the MVB with the plasma membrane.[3] By inhibiting nSMase2, this compound effectively reduces the secretion of exosomes, allowing for the investigation of their roles in a myriad of biological processes, including intercellular communication, immune regulation, and the progression of diseases such as cancer and neurodegenerative disorders.[1][4]

Pharmacodynamics

The pharmacodynamic profile of this compound is centered on its inhibitory action on nSMase and the subsequent effects on exosome biology.

Mechanism of Action

This compound acts as a non-competitive inhibitor of neutral sphingomyelinase, with a reported IC50 of 1 µM in cell-free assays. It is selective for neutral sphingomyelinases and does not significantly inhibit acid sphingomyelinase (aSMase) at concentrations up to 150 µM. The inhibition of nSMase2 by this compound leads to a reduction in ceramide levels, which in turn prevents the inward budding of endosomal membranes required for the formation of ILVs within MVBs. This ultimately results in a decrease in the release of exosomes from the cell.

The signaling pathway affected by this compound is depicted in the following diagram:

In Vitro Efficacy

This compound has been shown to be effective in a wide range of cell lines. The effective concentration typically varies between 1 µM and 20 µM, depending on the cell type and experimental conditions.

| Cell Line | Effective Concentration | Observed Effect | Reference |

| MCF-7 (Human breast cancer) | 10-20 µM | Inhibition of TNF-induced sphingomyelin hydrolysis | |

| RAW264.7 (Mouse macrophage) | 10-20 µM | Attenuation of LPS-triggered exosome generation | |

| PC3, DU145 (Human prostate cancer) | Dose-dependent | Reduction in cell viability in paclitaxel-resistant cells | |

| Neuro2a (Mouse neuroblastoma) | Dose-dependent | Reduction of exosomal TDP-43 secretion | |

| GT1-7 (Mouse hypothalamic) | 4 µM | Decrease in exosome release | |

| Various Prostate Cancer Cell Lines | 20 µM | Significant decrease in cell viability | |

| ISE6 (Tick cells) | 1-150 µM | No cytotoxicity; reduced LGTV loads |

In Vivo Efficacy

In vivo studies have predominantly utilized mouse models to investigate the effects of this compound in various disease contexts. Intraperitoneal (i.p.) injection is the most common route of administration.

| Animal Model | Dosage and Administration | Observed Effect | Reference |

| C57BL/6 Mice (Sepsis model) | 2.5 µg/g, single i.p. injection | Reduced serum exosomes and pro-inflammatory cytokines | |

| 5XFAD Mice (Alzheimer's model) | 2-2.5 µg/g, i.p. every two days for six weeks | Reduced brain and serum exosomes, and amyloid plaque load | |

| MLL Xenograft Mice | Combination with bortezomib | Improved overall survival | |

| TDP-43A315T Mice | Not specified | Exacerbated motor neuron dysfunction and cognitive deficits |

Pharmacokinetics

Detailed pharmacokinetic studies defining parameters such as Cmax, Tmax, AUC, half-life, metabolism, and excretion of this compound are not extensively available in the public domain. The frequent use of intraperitoneal injections in animal studies suggests that the compound may have poor oral bioavailability. One study noted that oral administration is possible but requires higher dosages.

Absorption and Distribution

This compound is cell-permeable. In vivo studies have shown that intraperitoneally administered this compound can cross the blood-brain barrier and exert its effects in the central nervous system.

Metabolism and Excretion

Information regarding the metabolic pathways and excretion routes of this compound is currently lacking in the scientific literature.

Toxicology

The cytotoxicity of this compound appears to be cell-type dependent. Several studies have reported no significant toxic effects at concentrations effective for exosome inhibition in cell lines such as RAW264.7 macrophages and GT1-7 cells, as determined by LDH and MTT assays respectively. However, other research has indicated a dose-dependent reduction in cell viability in various prostate cancer cell lines and small cell lung cancer cell lines. Therefore, it is crucial to determine the optimal non-toxic concentration for each specific cell line and experimental setup.

Experimental Protocols

In Vitro Cell Treatment

A typical workflow for in vitro experiments using this compound involves determining the optimal concentration and incubation time for the specific cell line and experimental question.

Protocol for Assessing Cell Viability (MTT Assay):

-

Seed cells in a 96-well plate at a density of approximately 2,000 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with the desired concentrations of this compound (and vehicle control, e.g., DMSO).

-

Incubate for the desired time period (e.g., 24 or 48 hours) under standard culture conditions.

-

Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Neutral Sphingomyelinase (nSMase) Activity Assay

Several commercial kits are available for measuring nSMase activity. These assays are typically enzyme-coupled, where the product of the nSMase reaction is used in a subsequent reaction to generate a fluorescent or colorimetric signal.

General Protocol using a Fluorometric Assay Kit:

-

Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.

-

Standard Curve: Prepare a standard curve using the provided sphingomyelinase standard.

-

Reaction Setup: In a 96-well plate, add the assay buffer, samples, standards, and any inhibitors (like this compound) to be tested.

-

Substrate Addition: Add the sphingomyelin substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.

-

Detection: Add the detection reagent mixture (containing enzymes like alkaline phosphatase, choline oxidase, and a fluorescent probe).

-

Measurement: After a further incubation period, measure the fluorescence at the specified excitation and emission wavelengths.

-

Calculation: Determine the nSMase activity in the samples by comparing their fluorescence to the standard curve.

Exosome Isolation and Quantification

The choice of exosome isolation method depends on the downstream application and the starting material.

Protocol for Exosome Isolation by Ultracentrifugation:

-

Collect cell culture supernatant.

-

Perform a series of differential centrifugations to remove cells, dead cells, and cellular debris (e.g., 300 x g for 10 min, 2,000 x g for 20 min, 10,000 x g for 30 min).

-

Filter the supernatant through a 0.22 µm filter.

-

Pellet exosomes by ultracentrifugation at ≥100,000 x g for at least 70 minutes.

-

Wash the exosome pellet with PBS and repeat the ultracentrifugation step.

-

Resuspend the final exosome pellet in PBS or an appropriate buffer for downstream analysis.

Conclusion

This compound is a potent and specific inhibitor of neutral sphingomyelinase, making it an essential tool for elucidating the roles of exosomes in health and disease. Its pharmacodynamic effects are well-characterized, with a clear mechanism of action and established effective concentrations in numerous in vitro and in vivo models. However, a comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, remains a significant knowledge gap. Researchers should also be mindful of its potential for cell-type-dependent cytotoxicity and should empirically determine the optimal working concentration for their specific experimental system. This guide provides a foundational understanding of this compound to aid in the design of robust and well-controlled experiments in the burgeoning field of extracellular vesicle research.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]

- 4. Exosome Reduction In Vivo Is Associated with Lower Amyloid Plaque Load in the 5XFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GW4869 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of GW4869 in murine models. This compound is a potent, specific, and non-competitive inhibitor of neutral sphingomyelinase (nSMase), making it a valuable tool for studying the roles of nSMase and exosomes in various physiological and pathological processes.

Mechanism of Action

This compound functions by inhibiting neutral sphingomyelinase (nSMase), a key enzyme in the sphingomyelin-ceramide pathway.[1][2][3][4] This inhibition prevents the enzymatic conversion of sphingomyelin to ceramide. Ceramide is crucial for the inward budding of multivesicular bodies (MVBs), a critical step in the biogenesis of exosomes.[5] Consequently, this compound effectively blocks the release of exosomes from cells. This mechanism makes this compound a widely used pharmacological tool to investigate the roles of exosomes in cell-to-cell communication in a variety of disease models, including neurodegenerative diseases, cancer, and inflammation.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and treatment schedules of this compound used in various in vivo mouse studies.

Table 1: this compound In Vivo Administration Protocols in Mice

| Mouse Model | Dosage | Administration Route | Vehicle/Solvent | Treatment Frequency & Duration | Reference |

| Sepsis (LPS-induced) | 2.5 µg/g | Intraperitoneal (i.p.) | 0.005% DMSO in PBS | Single dose 1 hour prior to LPS injection | |

| Alzheimer's Disease (5XFAD) | 2-2.5 µg/g (60 µ g/mouse ) | Intraperitoneal (i.p.) | 3.75% DMSO in 0.9% normal saline | Every 48 hours for 6 weeks | |

| Diabetic Cardiomyopathy | 1 µg/g | Intraperitoneal (i.p.) | 0.005% DMSO | Daily for 5 days | |

| Repetitive Mild TBI | 1.25 mg/kg | Intraperitoneal (i.p.) | 0.9% NaCl | Once every two days | |

| Non-Small Cell Lung Cancer | 12 µg/g | Intragastric (i.g.) | 0.5% CMC-Na | Once a day for 28 days (in combination with gefitinib) | |

| Senescence Model | 2.5 µg/g | Tail vein injection | Not specified | For 2 months |

Table 2: this compound Stock Solution and Preparation

| Stock Concentration | Solvent | Storage Temperature | Working Solution Preparation | Reference |

| 8 mg/mL | DMSO | -20°C | Diluted in 0.9% normal saline to 0.3 mg/mL | |

| Not specified | DMSO | Not specified | Diluted to a final DMSO concentration of 0.005% | |

| 1.5 mM | DMSO | -80°C | Solubilized with 5% methane sulfonic acid (MSA) and warmed to 37°C |

Experimental Protocols

Preparation of this compound for In Vivo Administration

a. Stock Solution Preparation:

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution. A commonly used concentration is 8 mg/mL.

-

Store the DMSO stock solution at -20°C or -80°C for long-term stability.

b. Working Solution Preparation (for Intraperitoneal Injection):

-

Method 1 (Saline Dilution):

-

Thaw the this compound stock solution at room temperature.

-

Dilute the stock solution in sterile 0.9% normal saline to the desired final concentration. For example, to achieve a dose of 2.5 µg/g in a 200 µL injection volume for a 25g mouse, the final concentration would be 0.3125 mg/mL.

-

Ensure the final concentration of DMSO in the working solution is low (e.g., <5%) to minimize toxicity.

-

-

Method 2 (PBS Dilution with Low DMSO):

-

For protocols requiring very low DMSO concentrations, dilute the stock solution in sterile phosphate-buffered saline (PBS) to achieve a final DMSO concentration of 0.005%.

-

-

Method 3 (Methane Sulfonic Acid Solubilization):

-

For some preparations, the addition of 5% methane sulfonic acid (MSA) to the DMSO stock suspension followed by warming to 37°C can aid in solubilization.

-

c. Working Solution Preparation (for Intragastric Administration):

-

For oral administration, the vehicle can be 0.5% carboxymethylcellulose-sodium (CMC-Na). The this compound stock solution would be diluted in this vehicle to the desired final concentration.

In Vivo Administration Procedure (Intraperitoneal Injection)

-

Animal Handling: Handle mice gently to minimize stress. Acclimatize the animals to the experimental conditions before the start of the study.

-

Injection Volume: The volume of the intraperitoneal injection should typically be between 100-200 µL per mouse.

-

Injection Procedure:

-

Restrain the mouse appropriately.

-

Lift the mouse's hindquarters to allow the abdominal organs to move anteriorly.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the this compound working solution slowly.

-

Withdraw the needle and return the mouse to its cage.

-

-

Control Group: The control group should be injected with the same vehicle used to prepare the this compound working solution (e.g., 0.9% saline with the corresponding percentage of DMSO).

Considerations and Potential Side Effects

-

Toxicity: While some studies report no obvious behavioral or health problems during treatment, it is crucial to monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Some in vitro studies have shown cytotoxic effects on certain cell types, like mesenchymal stem cells, at higher concentrations.

-

Solubility: this compound can be challenging to dissolve. Ensure the working solution is homogenous before injection. Sonication or gentle warming may aid in dissolution, but care should be taken to avoid degradation of the compound.

-

Off-Target Effects: As with any pharmacological inhibitor, the potential for off-target effects should be considered when interpreting the results.

Visualizations

Caption: Mechanism of action of this compound in inhibiting exosome release.

Caption: General experimental workflow for in vivo administration of this compound in mice.

References

- 1. Blockade of Exosome Generation with this compound Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exosome Reduction In Vivo Is Associated with Lower Amyloid Plaque Load in the 5XFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. This compound Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for GW4869 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the preparation of GW4869 stock solutions using dimethyl sulfoxide (DMSO). This compound is a potent and specific non-competitive inhibitor of neutral sphingomyelinase (nSMase), which plays a crucial role in cellular signaling, particularly in the biogenesis of exosomes.[1][2][3][4] Accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental outcomes in research and drug development. This guide outlines the solubility characteristics, stability, and storage conditions of this compound in DMSO, along with step-by-step protocols for its dissolution and use in cell culture experiments.

Introduction to this compound

This compound inhibits the enzymatic activity of neutral sphingomyelinase (nSMase), thereby preventing the hydrolysis of sphingomyelin to ceramide.[1] This inhibition of ceramide formation disrupts the inward budding of multivesicular bodies (MVBs), a key step in exosome biogenesis, leading to a reduction in exosome release. Due to its function as an inhibitor of exosome secretion, this compound is widely utilized in studies investigating the roles of exosomes in various physiological and pathological processes, including cancer progression, inflammation, and neurodegenerative diseases.

Mechanism of Action: Inhibition of Exosome Biogenesis

The primary mechanism of action for this compound involves the inhibition of nSMase, which in turn blocks the ceramide-mediated pathway of exosome formation.

Caption: Mechanism of this compound in inhibiting exosome release.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its molecular properties and solubility in DMSO.

| Parameter | Value | Reference |

| Molecular Weight | 577.5 g/mol | |

| CAS Number | 6823-69-4 | |

| Solubility in DMSO | 0.1 - 3.25 mg/mL (0.17 - 5.62 mM) | |

| Storage of Powder | -20°C for up to 3 years | |

| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month |

Note: The solubility of this compound in DMSO can be variable and may result in a suspension at higher concentrations. The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Techniques such as warming and ultrasonication can aid in dissolution.

Experimental Protocols

Preparation of a 5 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 5 mM stock solution of this compound in DMSO, a commonly used concentration in research.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 5 mM stock solution:

-

Mass (g) = 5 mmol/L * 1 L/1000 mL * 577.5 g/mol * 1 mL = 0.0028875 g = 2.89 mg

-

-

-

Weighing:

-

Carefully weigh out 2.89 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube vigorously for 1-2 minutes. The solution may appear as a cloudy or yellowish/white suspension.

-

Optional: To aid dissolution, warm the solution in a 37°C or 50°C water bath for 5-10 minutes.

-

Optional: Alternatively, sonicate the suspension for 10-15 minutes.

-

-

Storage:

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

-

Caption: Workflow for preparing this compound stock solution.

Application in Cell Culture: Inhibition of Exosome Release

This protocol provides a general guideline for using the this compound stock solution to inhibit exosome release in a cell culture setting.

Materials:

-

Cells of interest cultured in appropriate media

-

5 mM this compound stock solution in DMSO

-

Exosome-depleted fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Seed cells in a culture plate at a density that will allow for optimal growth during the experiment.

-

-

Culture Medium Preparation:

-

Prepare complete culture medium supplemented with exosome-depleted FBS. This is crucial to ensure that the exosomes detected originate from the cells of interest.

-

-

Preparation of Working Solution:

-

Thaw an aliquot of the 5 mM this compound stock solution at room temperature.

-

Dilute the stock solution in culture medium to the desired final working concentration (e.g., 5 µM, 10 µM, or 20 µM). For example, to prepare 1 mL of 10 µM working solution from a 5 mM stock, add 2 µL of the stock solution to 998 µL of culture medium.

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells and wash once with PBS.

-

Add the culture medium containing the desired concentration of this compound to the cells.

-

A vehicle control (culture medium with the same final concentration of DMSO without this compound) should be included in parallel.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24-72 hours) to allow for the inhibition of exosome release.

-

-

Downstream Analysis:

-

After incubation, the conditioned medium can be collected to isolate and quantify exosomes. The cells can be harvested for analysis of intracellular pathways or viability.

-

Signaling Pathway Perturbation

This compound-mediated inhibition of nSMase and subsequent reduction in exosome release can impact various downstream signaling pathways. For instance, in prostate cancer cells, the inhibition of exosome release by this compound has been shown to impair the activation of AKT and STAT3 signaling pathways in macrophages.

References

Application Notes and Protocols for GW4869 in Alzheimer's Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles.[1][2][3] Emerging evidence highlights the role of exosomes, small extracellular vesicles, in the propagation and spread of pathogenic proteins like Aβ and tau between cells.[4][5] GW4869 is a potent and specific non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in the biogenesis of exosomes. By inhibiting nSMase2, this compound effectively reduces the secretion of exosomes, making it a valuable tool to investigate the role of exosome-mediated pathology in Alzheimer's disease and to explore potential therapeutic strategies aimed at halting disease progression.

These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of Alzheimer's disease, along with a summary of expected quantitative outcomes and a visualization of the relevant signaling pathways.

Mechanism of Action

This compound inhibits the activity of neutral sphingomyelinase 2 (nSMase2). This enzyme is responsible for the hydrolysis of sphingomyelin to ceramide. Ceramide is a critical lipid component for the inward budding of multivesicular bodies (MVBs) to form intraluminal vesicles (ILVs), which are subsequently released as exosomes upon the fusion of MVBs with the plasma membrane. By blocking this pathway, this compound reduces the number of circulating exosomes, thereby interfering with the intercellular transfer of pathogenic cargo, including Aβ and tau.

Data Presentation

In Vivo Efficacy of this compound in 5XFAD Mouse Model

| Parameter | Control (Vehicle) | This compound-Treated | Percent Reduction | Mouse Model | Duration of Treatment | Reference |

| Total Brain Aβ1-42 | ~1200 pg/mg | ~700 pg/mg | ~40% (in males) | 5XFAD | 6 weeks | |

| Amyloid Plaque Number | Varies | Significantly Reduced | ~40% (in males) | 5XFAD | 6 weeks | |

| Serum Exosome Levels (Alix) | High | Reduced | Not specified | 5XFAD | 6 weeks | |

| Brain Ceramide Levels | High | Significantly Lower | Not specified | 5XFAD | 6 weeks |

In Vivo Efficacy of this compound on Tau Pathology

| Parameter | Control (Vehicle) | This compound-Treated | Percent Reduction | Mouse Model | Duration of Treatment | Reference |

| AT8+ cells (pTau) in GCL | High | Reduced | 52% | PS19 | From 3.5 months of age | |

| Tau Oligomer Accumulation (Hippocampus) | High | Reduced | 44% | PS19 | From 3.5 months of age |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Exosome Secretion from Primary Neurons/Astrocytes

This protocol is designed to assess the efficacy of this compound in reducing exosome secretion from primary cell cultures, a critical step before moving to in vivo models.

Materials:

-

Primary neuronal or astrocyte cell cultures

-

This compound (Cayman Chemical or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (e.g., Neurobasal medium for neurons, DMEM for astrocytes)

-

Exosome-depleted fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Reagents for exosome isolation (e.g., ultracentrifugation, size exclusion chromatography, or commercial kits)

-

Reagents for protein analysis (BCA assay, SDS-PAGE, Western blot antibodies for exosomal markers like Alix, Tsg101, CD63, or CD81)

Procedure:

-

Cell Culture Preparation:

-

Plate primary neurons or astrocytes at the desired density in appropriate culture vessels.

-

Allow cells to adhere and grow under standard conditions (37°C, 5% CO2).

-

Prior to treatment, replace the standard culture medium with a medium containing exosome-depleted FBS to reduce background from serum-derived exosomes.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 8 mg/mL).

-

Dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 10-40 µM). A vehicle control with an equivalent concentration of DMSO should be prepared.

-

Add the this compound-containing medium or vehicle control to the cells.

-

-

Incubation:

-

Incubate the cells for 24-48 hours. The optimal incubation time may need to be determined empirically for your specific cell type and experimental question.

-

-

Conditioned Media Collection and Exosome Isolation:

-

After incubation, collect the conditioned media from both this compound-treated and control cultures.

-

To remove cells and cellular debris, centrifuge the media at increasing speeds (e.g., 300 x g for 10 min, 2,000 x g for 10 min, and 10,000 x g for 30 min at 4°C).

-

Isolate exosomes from the cleared supernatant using your chosen method. Ultracentrifugation at 100,000 x g for 70-90 minutes is a common method.

-

-

Analysis of Exosome Inhibition:

-

Quantify the protein content of the isolated exosome pellets using a BCA assay.

-

Perform Western blot analysis on the exosome lysates to detect exosomal markers (e.g., Alix, Tsg101). A decrease in the signal for these markers in the this compound-treated samples compared to the control indicates successful inhibition of exosome secretion.

-